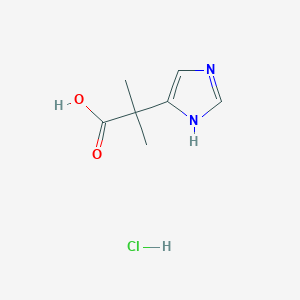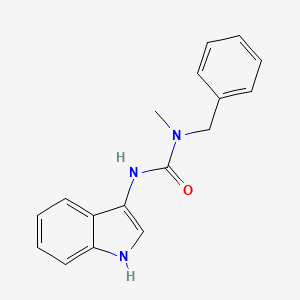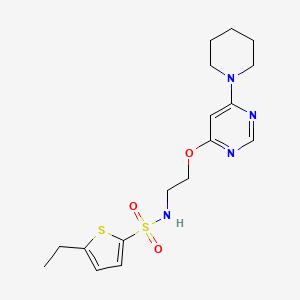![molecular formula C23H19ClN4O4 B2582986 ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941982-31-6](/img/no-structure.png)
ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antimicrobial Applications
One study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, revealing the process of creating compounds with significant antibacterial and antifungal activities (Desai et al., 2007). Another research elaborated on the synthesis of novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, which were evaluated for their antimicrobial and anticancer activities, demonstrating high potential in both fields (Hafez et al., 2016).
Anticancer Potential
The exploration of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents was highlighted, where the synthesis process aimed at creating compounds that outperformed standard drugs in anticancer activity, underscoring the therapeutic potential of these novel compounds (Ghaedi et al., 2015).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies have also been conducted on related compounds to understand their structure and potential applications better. For example, detailed spectroscopic, X-ray diffraction methods, and theoretical calculations were utilized to characterize ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into the compound's molecular structure and potential applications (Koca et al., 2014).
Green Synthesis Approaches
Research into green, solvent-free synthesis methods for creating pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines demonstrated the potential for more environmentally friendly approaches in the synthesis of these complex molecules (Al-Matar et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
941982-31-6 |
Produktname |
ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate |
Molekularformel |
C23H19ClN4O4 |
Molekulargewicht |
450.88 |
IUPAC-Name |
ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)17-5-3-4-6-18(17)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,29) |
InChI-Schlüssel |
KCBGNZBWVFVGEY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)


![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)
![2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)
![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)